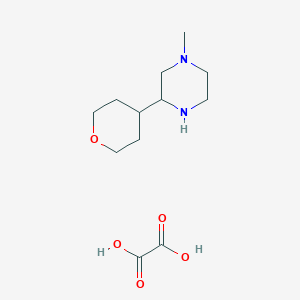

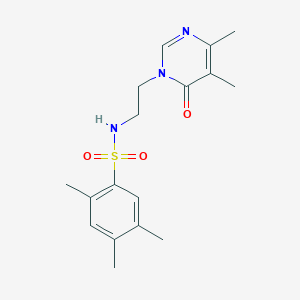

1-Methyl-3-(oxan-4-yl)piperazine oxalic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Methyl-3-(oxan-4-yl)piperazine oxalic acid” is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . The specific compound you’re asking about seems to have a methyl group attached to one of the nitrogen atoms in the piperazine ring and an oxan-4-yl group attached to the other .

科学的研究の応用

Synthesis and Pharmacological Evaluation

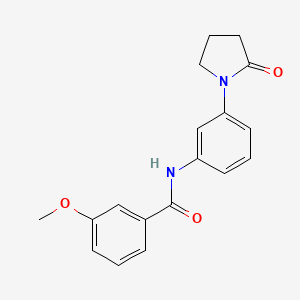

A study by Kumar et al. (2017) involved the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were evaluated for their antidepressant and antianxiety activities, demonstrating the potential for psychiatric disorder treatment applications (Kumar et al., 2017).

Antimicrobial Activities

Another research focus is on the antibacterial properties of piperazine derivatives. Matsumoto and Minami (1975) described the preparation and antibacterial activity of a series of pyrido(2,3-d)pyrimidine derivatives, highlighting their efficacy against gram-negative bacteria (Matsumoto & Minami, 1975).

Material Science Applications

In the field of material science, Hattori and Kinoshita (1979) synthesized polyamides containing theophylline and thymine by reacting them with diamines, including piperazine. These polyamides, which have applications in polymer science, are noted for their solubility in various solvents (Hattori & Kinoshita, 1979).

Drug Synthesis and Development

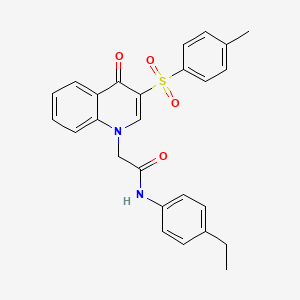

Cann et al. (2012) detailed the selection of an enantioselective process for the preparation of a CGRP receptor inhibitor, incorporating a piperazine moiety. This work underscores the importance of stereochemical considerations in the development of therapeutic agents (Cann et al., 2012).

作用機序

The mechanism of action of “1-Methyl-3-(oxan-4-yl)piperazine oxalic acid” is not explicitly mentioned in the available resources. Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities , but the specific mechanism of action would depend on the exact structure of the compound and its interactions with biological systems.

特性

IUPAC Name |

1-methyl-3-(oxan-4-yl)piperazine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.C2H2O4/c1-12-5-4-11-10(8-12)9-2-6-13-7-3-9;3-1(4)2(5)6/h9-11H,2-8H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVXFOSTWDTWQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C2CCOCC2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(oxan-4-yl)piperazine oxalic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Trifluoromethyl)oxan-2-yl]methanol](/img/structure/B2692351.png)

![Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutanoate](/img/structure/B2692352.png)

![2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2692354.png)

![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2692357.png)

![N-[[3-(Difluoromethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2692358.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692363.png)

![2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2692364.png)

![(3E)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2692366.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2692368.png)